molecular formula C12H15FO2 B8010135 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethanol

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethanol

Cat. No.: B8010135
M. Wt: 210.24 g/mol
InChI Key: MCIJZMIHYAHNND-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethanol is an organic compound that features a cyclopropylmethoxy group and a fluorophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethanol typically involves the reaction of 4-(Cyclopropylmethoxy)-3-fluorobenzaldehyde with an appropriate reducing agent to yield the desired ethanol derivative. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which facilitate the reduction of the aldehyde group to an alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetaldehyde or 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid.

    Reduction: 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Cyclopropylmethoxy)ethyl]phenol: Similar structure but lacks the fluorine atom.

    2-(4-Methoxyphenyl)ethanol: Similar ethanol backbone but with a methoxy group instead of a cyclopropylmethoxy group.

    2-(4-Fluorophenyl)ethanol: Similar ethanol backbone but lacks the cyclopropylmethoxy group.

Uniqueness

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)ethanol is unique due to the presence of both the cyclopropylmethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

2-[4-(cyclopropylmethoxy)-3-fluorophenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c13-11-7-9(5-6-14)3-4-12(11)15-8-10-1-2-10/h3-4,7,10,14H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIJZMIHYAHNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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